

# A Comparative Guide to Catalysts for Anthranil Synthesis and Functionalization

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## Compound of Interest

Compound Name: Anthranil

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The synthesis and functionalization of **anthranils** (2,1-benzisoxazoles) are of significant interest in medicinal chemistry and materials science due to their presence in various bioactive compounds and functional materials. The selection of an appropriate catalytic system is crucial for achieving high efficiency, selectivity, and substrate scope. This guide provides an objective comparison of prominent catalytic systems for **anthranil** synthesis and its derivatization, supported by experimental data and detailed protocols.

## Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts in the synthesis and C-H functionalization of **anthranils**. These reactions highlight different strategies, including metal-catalyzed and metal-free approaches.

### Table 1: C-H Arylation and Amination of Anthranils

Catalyst/ Reagent	Substrate	Reagent	Product	Condition s	Yield (%)	Referenc e
Tf <sub>2</sub> O (metal- free)	Anthranil	Anisole	3-(4- methoxyph enyl)antra nil	DCE, -20 °C to rt, 5 h	81	[1][2]
--INVALID- LINK--2	8- Methylquin oline	Anthranil	2- ((quinolin- 8- yl)methyla mino)benz aldehyde	DCM, PivOH, 100 °C, 20 h	84	[3]
CoCl <sub>2</sub>	Anthranil	Phenylzinc pivalate	2- aminobenz aldehyde derivative	THF, 23 °C, 16 h	65	[4]

**Table 2: Synthesis of Anthranils from Precursors**

Catalyst/Re agent	Starting Material	Product	Conditions	Yield (%)	Reference
PhIO (metal- free)	2- Aminoacetop henone	3- Methylantra nil	MeCN, rt, 1 h	95	[5][6]
Electrochemi cal	Substituted nitroarenes	Substituted 2,1- benzisoxazol es	Undivided cell, constant current	up to 81	[5]

## Experimental Protocols

Detailed methodologies for key catalytic systems are provided below.

### Protocol 1: Tf<sub>2</sub>O-Mediated Synthesis of 3-Aryl Anthranils

This protocol describes the metal-free synthesis of 3-aryl **anthranils** via an electrophilic aromatic substitution strategy using trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) as an activator.

[\[1\]](#)[\[2\]](#)

Materials:

- **Anthranil** (0.2 mmol, 1.0 equiv)
- Arene (e.g., Anisole, 0.24 mmol, 1.2 equiv)
- Trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) (0.22 mmol, 1.1 equiv)
- 1,2-Dichloroethane (DCE), anhydrous (1.0 mL)

Procedure:

- To a solution of **anthranil** in DCE (1.0 mL) in a dried reaction vessel, add Tf<sub>2</sub>O at -20 °C under an inert atmosphere.
- Stir the mixture for 10 minutes at -20 °C.
- Add the arene to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir for 5 hours.
- Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of NaHCO<sub>3</sub>.
- Extract the mixture with dichloromethane (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl **anthranil**.

## Protocol 2: Rhodium-Catalyzed C-H Amination of 8-Methylquinoline with Anthranil

This protocol details the rhodium-catalyzed C-H amination of a C(sp<sup>3</sup>)-H bond using **anthranil** as the aminating agent.[3]

Materials:

- 8-Methylquinoline (0.2 mmol, 1.0 equiv)
- **Anthranil** (0.4 mmol, 2.0 equiv)
- --INVALID-LINK--<sub>2</sub> (8 mol%)
- Pivalic acid (PivOH) (0.2 mmol, 1.0 equiv)
- Dichloromethane (DCM), anhydrous (3 mL)

Procedure:

- In a sealed tube, combine 8-methylquinoline, **anthranil**, --INVALID-LINK--<sub>2</sub>, and pivalic acid.
- Add anhydrous DCM (3 mL) under an inert atmosphere.
- Seal the tube and heat the reaction mixture at 100 °C for 20 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the aminated product.

## Protocol 3: Metal-Free Synthesis of Anthranils using PhIO

This protocol describes a mild and efficient metal-free synthesis of **anthranils** from ortho-carbonyl anilines using iodosobenzene (PhIO).[5][6]

Materials:

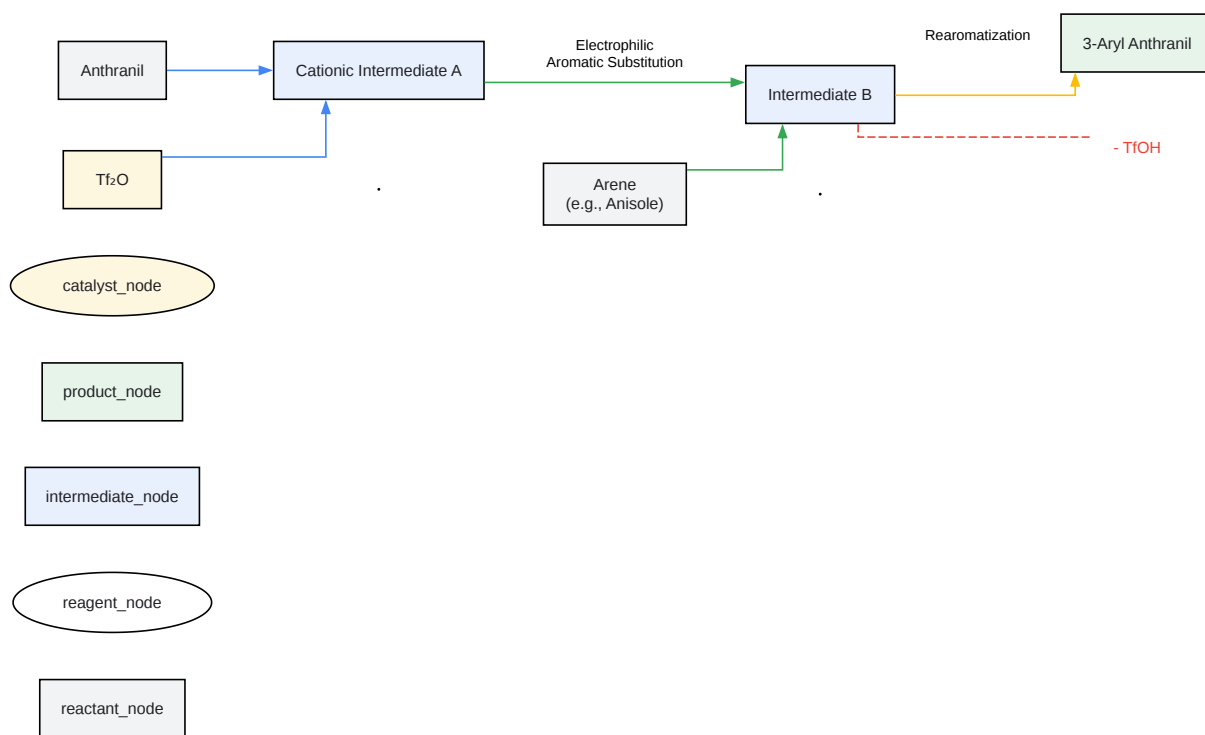
- ortho-Carbonyl aniline (e.g., 2-aminoacetophenone, 1.0 mmol, 1.0 equiv)
- Iodosobenzene (PhIO) (1.2 mmol, 1.2 equiv)
- Acetonitrile (MeCN), anhydrous (5 mL)

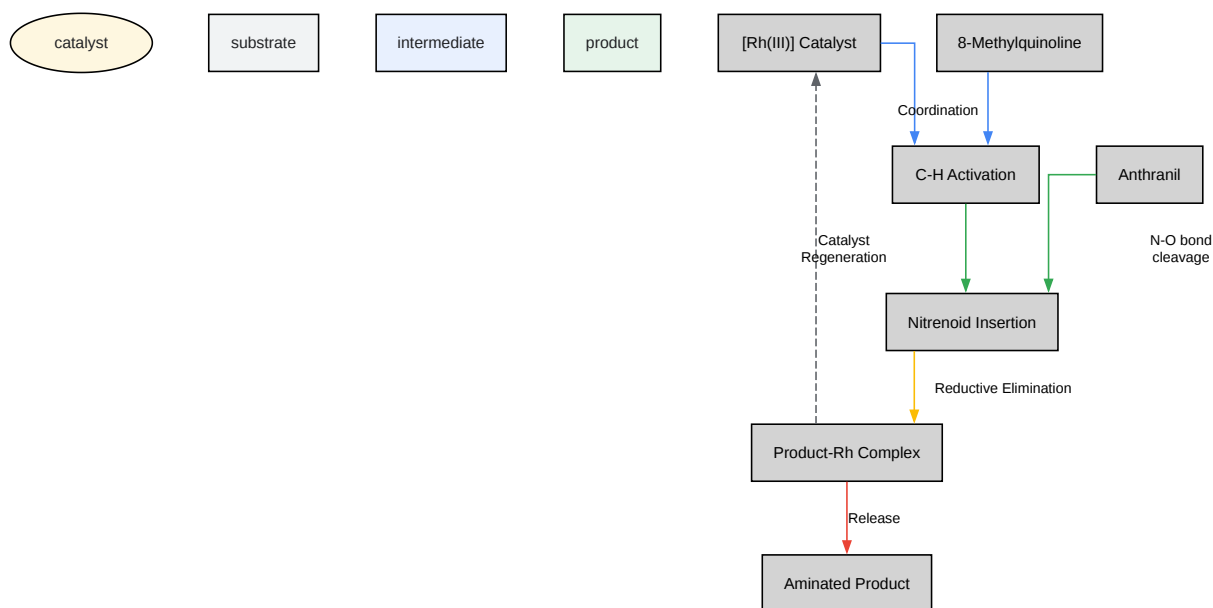
Procedure:

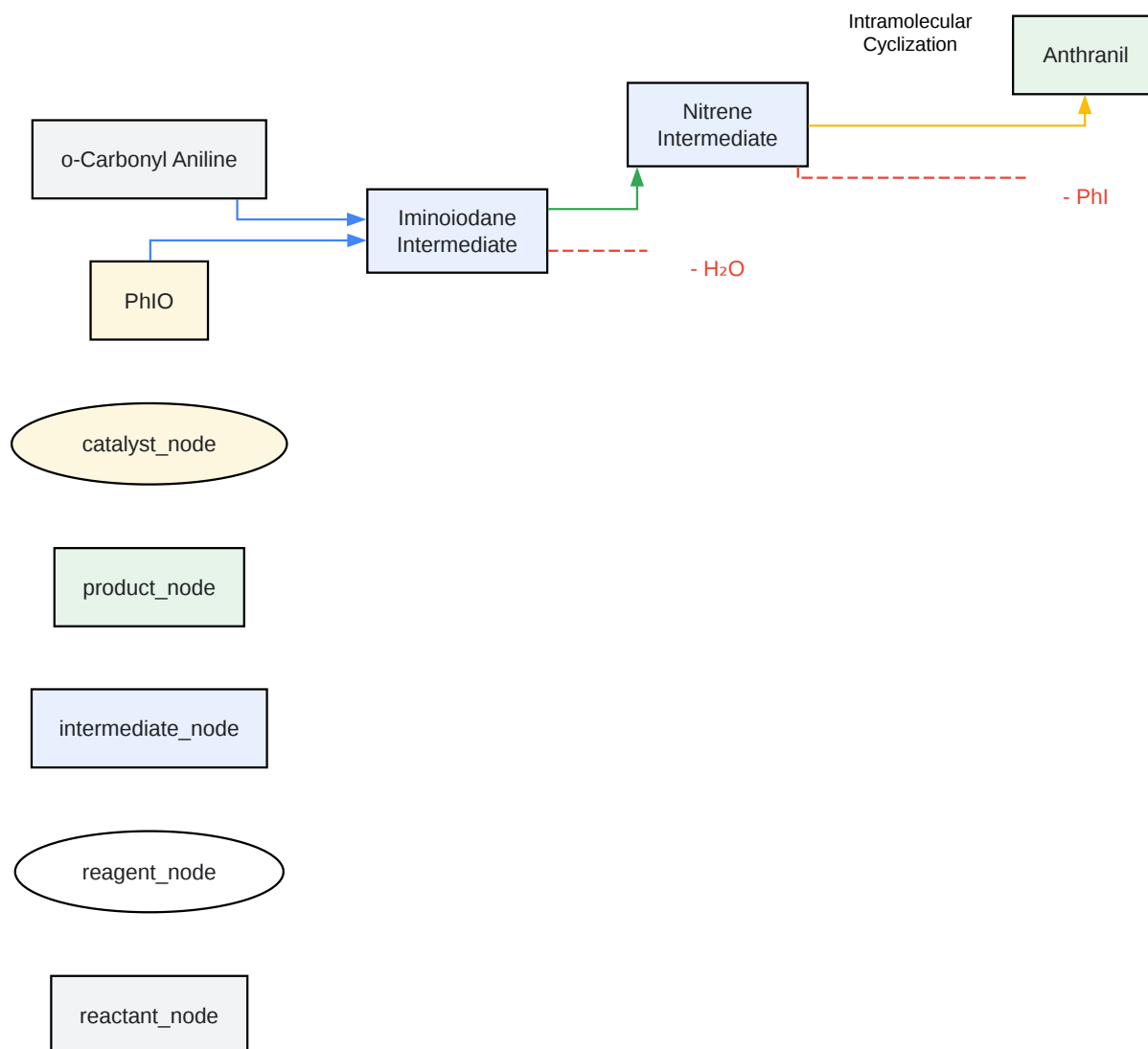
- To a solution of the ortho-carbonyl aniline in anhydrous acetonitrile, add iodosobenzene in one portion at room temperature.
- Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-2 hours).
- After completion of the reaction, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the corresponding **anthranil**.

## Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms and workflows for the described catalytic syntheses.







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